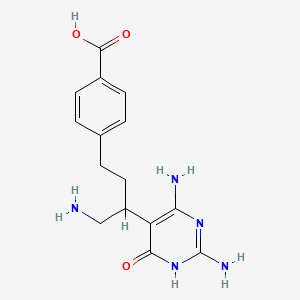
4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a pyrimidine derivative through a butyl chain. The presence of multiple amino groups and a pyrimidine ring makes it a versatile molecule for various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of intermediate compounds with α-amino acids or γ-amino butyric acid using coupling reagents such as N-methylmorpholine and 2-chloro-4,6-dimethoxy-1,3,5-triazine. The final product is obtained through alkaline hydrolysis with 1 N NaOH .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where large quantities are produced using optimized reaction conditions and purification techniques. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Applications De Recherche Scientifique
4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid has numerous scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound is utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid involves its interaction with molecular targets and pathways. The compound’s amino groups and pyrimidine ring allow it to bind to specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-nitrobutyl]benzoic acid
- 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl derivatives
Uniqueness
4-(4-Amino-3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)butyl)benzoic acid is unique due to its specific structure, which includes a benzoic acid moiety linked to a pyrimidine derivative through a butyl chain. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological molecules, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C15H19N5O3 |
|---|---|
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
4-[4-amino-3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoic acid |
InChI |
InChI=1S/C15H19N5O3/c16-7-10(11-12(17)19-15(18)20-13(11)21)6-3-8-1-4-9(5-2-8)14(22)23/h1-2,4-5,10H,3,6-7,16H2,(H,22,23)(H5,17,18,19,20,21) |
Clé InChI |
PLMKBOZCMKWCAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(CN)C2=C(N=C(NC2=O)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



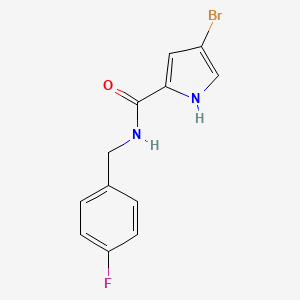
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)
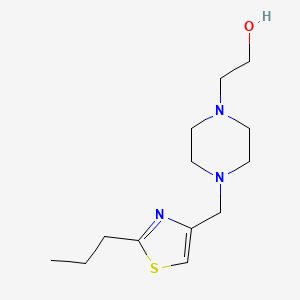
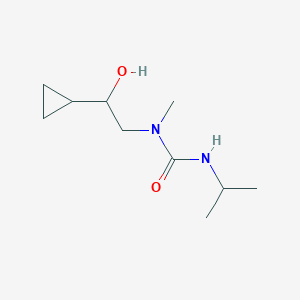
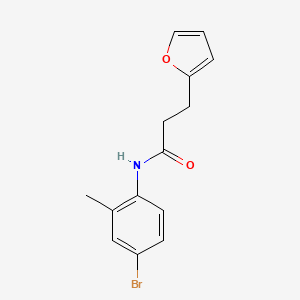

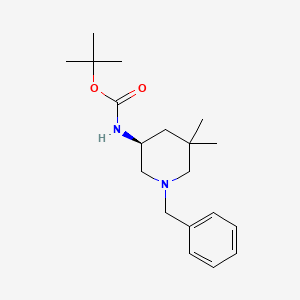

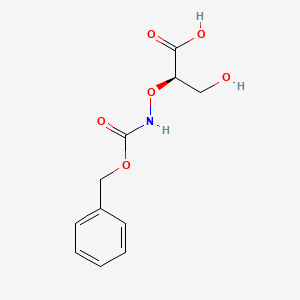
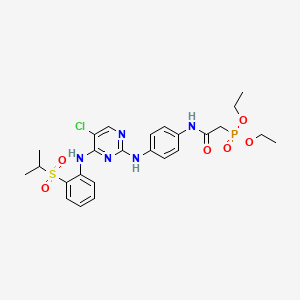

![2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)

